Thiopropazate dihydrochloride

Description

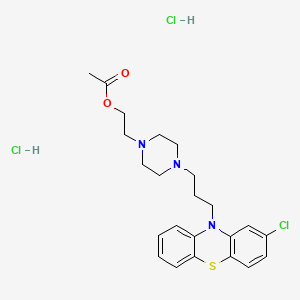

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2S.2ClH/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27;;/h2-3,5-8,17H,4,9-16H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLLEHPFGRESBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-06-0 (Parent) | |

| Record name | Thiopropazate hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163249 | |

| Record name | Thiopropazate hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-28-1 | |

| Record name | Thiopropazate hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopropazate hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiopropazate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPROPAZATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K5E7BGM8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiopropazate Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiopropazate dihydrochloride, a typical antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through its active metabolite, perphenazine. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on the molecular interactions and signaling pathways modulated by perphenazine. Quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and visualizations of key pathways are presented to offer a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.

Introduction

Thiopropazate is a first-generation antipsychotic medication that has been utilized in the management of psychotic disorders.[1] Chemically, it is a phenothiazine derivative and functions as a prodrug, being metabolized in the body to its active form, perphenazine.[2][3] The antipsychotic efficacy of thiopropazate is therefore attributable to the pharmacological actions of perphenazine. This guide will focus on the mechanism of action of perphenazine as the primary determinant of thiopropazate's clinical effects.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action of perphenazine is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[4][5] Like other typical antipsychotics, this blockade of D2 receptors is thought to underlie its efficacy in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2]

Downstream Signaling Cascade

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By acting as an antagonist, perphenazine binds to the D2 receptor without activating it, thereby preventing dopamine from binding and initiating this signaling cascade. This disinhibition of adenylyl cyclase results in a relative increase in cAMP levels, which in turn influences the activity of protein kinase A (PKA) and downstream signaling pathways involved in neuronal excitability and gene expression.

References

- 1. Perphenazine - Wikipedia [en.wikipedia.org]

- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]

- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

The Pharmacology of Thiopropazate Dihydrochloride: A Technical Guide

Thiopropazate dihydrochloride is a typical antipsychotic medication belonging to the phenothiazine class of drugs. It functions as a prodrug, being metabolized in the body to its active form, perphenazine. This guide provides an in-depth overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.

Pharmacodynamics

The pharmacodynamic effects of this compound are attributable to its active metabolite, perphenazine.

Mechanism of Action

Perphenazine, like other typical antipsychotics, exerts its primary therapeutic effect through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] The blockade of these receptors in the mesolimbic pathway is thought to be responsible for the alleviation of the positive symptoms of psychosis, such as hallucinations and delusions. However, the antagonism of D2 receptors in other dopaminergic pathways, such as the nigrostriatal and tuberoinfundibular pathways, is associated with the emergence of extrapyramidal side effects and hyperprolactinemia, respectively.

Receptor Binding Profile of Perphenazine

The clinical effects of perphenazine are a result of its interaction with a variety of neurotransmitter receptors. The binding affinities (Ki) for several of these receptors are summarized in the table below. Lower Ki values indicate a higher binding affinity.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 | High Affinity (Potency ~10x Chlorpromazine)[3] |

| Dopamine D3 | High Affinity[3] |

| Serotonin 5-HT1A | 421[3] |

| Serotonin 5-HT2A | 5.6[3] |

| Serotonin 5-HT2C | 132[3] |

| Serotonin 5-HT6 | 17[3] |

Data for Perphenazine, the active metabolite of Thiopropazate.

Signaling Pathways

The antagonism of the D2 receptor by perphenazine interferes with the normal intracellular signaling cascade initiated by dopamine. D2 receptors are G-protein coupled receptors that, when activated by dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequent downstream signaling through protein kinase A (PKA). By blocking the D2 receptor, perphenazine prevents this inhibitory effect, leading to a relative increase in cAMP levels.

The clinical efficacy and side effect profile of Thiopropazate are also dictated by its impact on the major dopaminergic pathways in the brain.

Pharmacokinetics

Thiopropazate is a prodrug that is readily converted to perphenazine. The pharmacokinetic properties are therefore largely reflective of perphenazine.

Absorption, Metabolism, and Elimination

-

Absorption and Bioavailability : Following oral administration, Thiopropazate is absorbed and metabolized to perphenazine. Perphenazine itself has a low oral bioavailability of approximately 40%, which is attributed to extensive first-pass metabolism in the liver.[3]

-

Metabolism : Perphenazine is primarily metabolized by the cytochrome P450 enzyme CYP2D6. The main metabolic pathways include sulfoxidation, hydroxylation, dealkylation, and subsequent conjugation with glucuronic acid.

-

Distribution : It is highly bound to plasma proteins and has a large volume of distribution.

-

Elimination Half-Life : The elimination half-life of perphenazine is typically in the range of 8 to 12 hours.[3]

-

Excretion : The metabolites of perphenazine are primarily excreted in the urine.

Summary of Pharmacokinetic Parameters

| Parameter | Value |

| Class | Typical Antipsychotic (Phenothiazine) |

| Prodrug of | Perphenazine |

| Oral Bioavailability | ~40% (for Perphenazine)[3] |

| Elimination Half-life | 8 - 12 hours (for Perphenazine)[3] |

| Primary Metabolic Enzyme | CYP2D6 |

| Protein Binding | High |

Experimental Protocols

The characterization of Thiopropazate and its active metabolite perphenazine involves various analytical techniques. Below is a generalized workflow for the quantification of perphenazine in biological matrices.

Quantification of Perphenazine in Plasma

Objective: To determine the concentration of perphenazine in plasma samples for pharmacokinetic studies.

Methodology Summary: High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of perphenazine.

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate the drug from plasma proteins and other interfering substances. An internal standard is added prior to extraction for accurate quantification.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase, often a mixture of an organic solvent (like acetonitrile) and a buffer, is used to separate perphenazine from other components.

-

Detection: A UV detector is commonly used for detection, as phenothiazines have characteristic UV absorbance. The concentration of perphenazine in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Gas chromatography (GC) coupled with mass spectrometry (MS) has also been utilized for the identification and quantification of phenothiazine metabolites.[4]

Conclusion

This compound is a phenothiazine antipsychotic that owes its clinical activity to its conversion to perphenazine. Its pharmacology is characterized by potent dopamine D2 receptor antagonism, leading to its antipsychotic effects and a predictable profile of side effects. The drug undergoes extensive hepatic metabolism, resulting in a relatively short half-life. A thorough understanding of its receptor binding profile, impact on intracellular signaling, and pharmacokinetics is essential for its rational use in research and clinical settings.

References

The Dopamine Receptor Binding Affinity of Thiopropazate Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopropazate dihydrochloride is a typical antipsychotic of the phenothiazine class. It functions as a prodrug, being metabolized in the body to its active form, perphenazine. Perphenazine exerts its therapeutic effects, primarily in the management of psychosis, through its interaction with various neurotransmitter receptors, most notably the dopamine receptor family. This technical guide provides a comprehensive overview of the binding affinity of thiopropazate's active metabolite, perphenazine, for dopamine receptors. It includes a detailed summary of available quantitative binding data, a composite experimental protocol for determining such affinities, and a visualization of the relevant signaling pathways.

Dopamine Receptor Binding Affinity of Perphenazine

The therapeutic efficacy and side-effect profile of antipsychotic agents are intrinsically linked to their binding affinities at different dopamine receptor subtypes. Perphenazine, the active metabolite of thiopropazate, is a potent antagonist at several dopamine receptors. The following table summarizes the available quantitative data on the binding affinity of perphenazine for human dopamine receptors. It is important to note that while perphenazine is known to be an antagonist at the D1 receptor and has an affinity for the D4 receptor, specific quantitative Ki values for these and the D5 receptor are not consistently reported in publicly available literature.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference(s) |

| D1 | Data Not Available | - |

| D2 | 0.14 - 0.56 | [1] |

| D3 | 0.43 | [2] |

| D4 | Data Not Available | - |

| D5 | Data Not Available | - |

Note: Ki (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for compounds like perphenazine at dopamine receptors is typically achieved through in vitro radioligand binding assays. The following is a composite protocol based on methodologies described in the scientific literature.

Cell Culture and Membrane Preparation

-

Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected to express a specific human dopamine receptor subtype (D1, D2, D3, D4, or D5) are commonly used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

Membrane Preparation:

-

Cells are harvested at high confluency.

-

The cell pellet is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then ultracentrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method, such as the Bradford or BCA assay.

-

Radioligand Binding Assay Procedure

-

Assay Buffer: A typical assay buffer would be 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

-

Radioligand: A specific radiolabeled ligand with high affinity for the dopamine receptor subtype of interest is used. For example:

-

D2/D3 Receptors: [³H]-Spiperone or [³H]-Raclopride.

-

-

Competition Binding Assay:

-

A fixed concentration of the radioligand (typically at or below its Kd value) is incubated with the cell membrane preparation.

-

A range of concentrations of the unlabeled test compound (perphenazine) is added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent, and subtype-selective unlabeled ligand (e.g., 10 µM haloperidol for D2-like receptors).

-

Total binding is determined in the absence of any competing unlabeled ligand.

-

The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the test compound (perphenazine) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Perphenazine's antagonism at these receptors modulates their downstream signaling cascades.

D1-like Receptor Signaling Pathway

D1-like receptors are typically coupled to the Gs alpha subunit of the G-protein complex. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.

Caption: D1-like receptor signaling pathway and the antagonistic action of perphenazine.

D2-like Receptor Signaling Pathway

D2-like receptors are primarily coupled to the Gi alpha subunit of the G-protein complex. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Caption: D2-like receptor signaling pathway and the antagonistic action of perphenazine.

Conclusion

This compound, through its active metabolite perphenazine, is a potent antagonist of dopamine receptors, with a particularly high affinity for the D2 and D3 subtypes. This high-affinity binding at D2 receptors is central to its antipsychotic mechanism of action. The provided experimental protocol outlines a standard method for determining these binding affinities, which is crucial for the characterization of novel antipsychotic compounds. The visualization of the D1-like and D2-like signaling pathways illustrates the downstream consequences of receptor antagonism by perphenazine. Further research to fully quantify the binding profile of perphenazine across all dopamine receptor subtypes would provide a more complete understanding of its pharmacological effects.

References

An In-depth Technical Guide to the Synthesis and Purity of Thiopropazate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of Thiopropazate Dihydrochloride, a typical antipsychotic of the phenothiazine class.[1][2] This document details the chemical synthesis pathway, experimental protocols, and analytical methodologies for quality control, including potential impurities.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the alkylation of 2-chlorophenothiazine. The overall synthetic pathway involves the formation of a key intermediate, 2-chloro-10-(3-chloropropyl)phenothiazine, followed by successive reactions with piperazine and an acetylating agent.

Synthesis Pathway

The synthesis proceeds in three main stages:

-

Synthesis of 2-chloro-10-(3-chloropropyl)-10H-phenothiazine (Intermediate 1): 2-chlorophenothiazine is reacted with 1-bromo-3-chloropropane in the presence of a strong base like sodium hydride in an aprotic solvent such as N,N-dimethylformamide (DMF).

-

Synthesis of 1-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazine (Intermediate 2): Intermediate 1 is then reacted with piperazine. This reaction typically involves the mono-N-alkylation of piperazine. To favor mono-alkylation, a large excess of piperazine can be used, or a protecting group strategy can be employed.

-

Synthesis of Thiopropazate: Intermediate 2 is subsequently alkylated with 2-bromoethyl acetate to yield the thiopropazate base.

-

Formation of this compound: The final step involves the treatment of the thiopropazate base with hydrochloric acid to form the stable dihydrochloride salt, which is then purified by crystallization.

References

An In-depth Technical Guide to Phenothiazine Antipsychotics and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine antipsychotics represent a cornerstone in the history of psychopharmacology, marking the dawn of effective treatment for schizophrenia and other psychotic disorders. This technical guide provides a comprehensive overview of the core chemical structure, mechanism of action, key derivatives, and the experimental methodologies used to characterize these pivotal compounds.

Core Chemical Structure and Derivatives

The foundational structure of this class of drugs is the phenothiazine nucleus, a tricyclic system consisting of two benzene rings linked by a sulfur and a nitrogen atom. The therapeutic properties and potency of phenothiazine derivatives are modulated by substitutions at two key positions: position 2 of the phenothiazine ring and the nitrogen atom of the side chain at position 10.

Phenothiazine derivatives can be broadly categorized into three main groups based on the nature of the side chain at position 10:

-

Aliphatic derivatives: (e.g., Chlorpromazine, Triflupromazine) Characterized by a simple dimethylaminopropyl side chain.

-

Piperidine derivatives: (e.g., Thioridazine) Contain a piperidine ring in the side chain.

-

Piperazine derivatives: (e.g., Prochlorperazine, Fluphenazine, Perphenazine, Trifluoperazine) Feature a piperazine ring in the side chain, which generally confers higher potency.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism of action for phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This antagonism is believed to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions. The binding affinity of different phenothiazine derivatives to the D2 receptor correlates with their antipsychotic potency.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and modulates the phosphorylation of various downstream targets, including transcription factors and ion channels. Phenothiazine antipsychotics, by blocking the D2 receptor, prevent this signaling cascade.

Quantitative Data: Receptor Binding Affinities and Pharmacokinetics

The therapeutic efficacy and side-effect profiles of phenothiazine derivatives are determined by their binding affinities (Ki values) to various neurotransmitter receptors and their pharmacokinetic properties.

Receptor Binding Affinities (Ki, nM)

| Derivative | Dopamine D1 | Dopamine D2 | Dopamine D3 | Dopamine D4 | Serotonin 5-HT1A | Serotonin 5-HT2A | Serotonin 5-HT2C | Histamine H1 | Muscarinic M1-M5 |

| Chlorpromazine | 24 | 3.1 | 7.8 | 16 | 13 | 5.4 | 26 | 3.8 | 13 |

| Triflupromazine | 10 | 1.1 | - | - | 25 | 2.5 | 11 | 2.1 | 10 |

| Thioridazine | 30 | 3.5 | 13 | 24 | 120 | 5.9 | 140 | 10 | 1.3 |

| Prochlorperazine | 21 | 1.0 | - | - | 1000 | 11 | 120 | 22 | 1000 |

| Fluphenazine | 1.1 | 0.38 | 0.17 | 0.8 | 690 | 5.4 | 140 | 2.5 | 1600 |

| Perphenazine | 29.9 | 0.765 | 0.13 | 17 | - | 17 | 23 | 8 | 2000 |

| Trifluoperazine | 12 | 1.1 | 1.7 | 4.4 | 2100 | 12 | 210 | 17.5 | 1300 |

Pharmacokinetic Properties

| Derivative | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism |

| Chlorpromazine | 10-80 | 90-99 | ~30 | Hepatic (CYP2D6, CYP1A2)[2] |

| Triflupromazine | - | >90 | 10-20 | Hepatic |

| Thioridazine | 25-33[3] | 96-99.3[3] | 5-27[3][4] | Hepatic (CYP2D6)[3][5] |

| Prochlorperazine | ~12.5 | >90 | 6-10 (oral) | Hepatic (CYP2D6)[6] |

| Fluphenazine | 2.7[7] | >90 | 14.4-16.4 (oral)[7] | Hepatic (CYP2D6)[7] |

| Perphenazine | ~40[8] | >90 | 8-12 (up to 20)[8] | Hepatic (CYP2D6)[9] |

| Trifluoperazine | Readily absorbed | Widely distributed | ~22[10] | Hepatic[10] |

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine D2 receptor.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cultured cells expressing the D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

A range of concentrations of the unlabeled test compound (phenothiazine derivative).

-

A fixed concentration of a radiolabeled ligand specific for the D2 receptor (e.g., [3H]-Spiperone or [3H]-Raclopride).

-

The prepared membrane suspension.

-

-

For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for D2 Receptor Antagonism

This assay measures the ability of a compound to block the dopamine-induced inhibition of cAMP production.

1. Cell Culture and Plating:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Pre-incubate the cells with various concentrations of the test compound (phenothiazine derivative).

-

Stimulate the cells with a fixed concentration of a dopamine receptor agonist (e.g., quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

-

Incubate for a specific time at 37°C.

3. cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Experimental Workflow for Antipsychotic Drug Discovery

The discovery and development of novel antipsychotic drugs follow a structured workflow, from initial screening to preclinical and clinical evaluation.

References

- 1. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 3. mims.com [mims.com]

- 4. medicine.com [medicine.com]

- 5. Thioridazine - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Perphenazine - Wikipedia [en.wikipedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. mims.com [mims.com]

Thiopropazate Dihydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiopropazate dihydrochloride, a typical antipsychotic of the phenothiazine class, has been a subject of neuroscience research for its therapeutic potential in managing psychosis and movement disorders. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, receptor binding profile, and the experimental methodologies used to characterize its effects. As Thiopropazate is a prodrug that is rapidly converted to its active metabolite, Perphenazine, the quantitative data and experimental protocols detailed herein focus on Perphenazine to provide a more accurate representation of the pharmacologically active compound. This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in the neuropharmacological properties of this compound and its active metabolite.

Introduction

This compound is a member of the phenothiazine family of antipsychotic drugs.[1] Chemically, it is classified as a piperazinyl phenothiazine.[1] In the body, Thiopropazate is a prodrug that is readily metabolized to Perphenazine, which is responsible for its pharmacological effects.[1] The primary therapeutic applications of Thiopropazate have been in the management of schizophrenia and other psychotic disorders, as well as in the treatment of persistent dyskinesia. This guide will delve into the core neuropharmacological aspects of its active form, Perphenazine, to provide a detailed understanding for research and development purposes.

Mechanism of Action

The primary mechanism of action of Thiopropazate's active metabolite, Perphenazine, is through the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][3] This blockade of D2 receptors is a hallmark of typical antipsychotics and is correlated with their efficacy in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions.[4]

Beyond its high affinity for D2 receptors, Perphenazine also interacts with a variety of other neurotransmitter receptors, contributing to its broad pharmacological profile and side effects. These include other dopamine receptor subtypes (D1 and D3), serotonin (5-HT) receptors, histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-adrenergic receptors.[5][6][7] The interaction with these additional receptors can influence its therapeutic efficacy and is also responsible for side effects such as sedation (H1 antagonism) and anticholinergic effects (muscarinic receptor antagonism).[7]

Quantitative Receptor Binding Profile of Perphenazine

The following table summarizes the in vitro binding affinities (Ki values in nM) of Perphenazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | 0.14 - 0.56 | [6][8] |

| Dopamine D3 | 0.43 | [6] |

| Serotonin 5-HT2A | 6 | [6] |

| Histamine H1 | High Affinity | [5][7] |

| Muscarinic M1 | Moderate Affinity | [5][7] |

| Alpha-1 Adrenergic | Moderate Affinity | [5] |

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonism Signaling Pathway

Perphenazine, the active metabolite of Thiopropazate, primarily exerts its antipsychotic effects by blocking the D2 dopamine receptor, a G-protein coupled receptor (GPCR). This diagram illustrates the downstream effects of D2 receptor antagonism.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like Perphenazine for a specific receptor.

Key Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is a generalized method for determining the binding affinity of Perphenazine for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of Perphenazine for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors.

-

Radioligand: [³H]-Spiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound: Perphenazine (various concentrations).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-D2 cells.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer.

-

Determine protein concentration using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the membrane preparation, [³H]-Spiperone (at a concentration close to its Kd), and either:

-

Vehicle (for total binding).

-

Haloperidol (for non-specific binding).

-

Varying concentrations of Perphenazine.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

-

Quantification:

-

Allow the filters to dry.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Perphenazine concentration.

-

Determine the IC50 value (the concentration of Perphenazine that inhibits 50% of specific [³H]-Spiperone binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine Measurement in Rodents

This protocol provides a general framework for measuring extracellular dopamine levels in the brain of a rodent following the administration of Perphenazine.

Objective: To assess the effect of Perphenazine on extracellular dopamine concentrations in a specific brain region (e.g., striatum or prefrontal cortex) of a freely moving rat.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Peristaltic pump.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ED).

-

Artificial cerebrospinal fluid (aCSF).

-

Perphenazine solution for injection.

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest.

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a stable baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

-

Drug Administration:

-

After collecting baseline samples, administer Perphenazine (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Dopamine Analysis:

-

Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the average baseline concentration.

-

Plot the percentage change in dopamine concentration over time.

-

Perform statistical analysis to determine the significance of any changes in dopamine levels following Perphenazine administration.

-

Conclusion

This compound, through its active metabolite Perphenazine, is a potent dopamine D2 receptor antagonist with a complex pharmacological profile involving interactions with multiple neurotransmitter systems. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers investigating its neuropharmacological properties. A thorough understanding of its receptor binding affinities and its effects on neurotransmitter dynamics is crucial for both basic neuroscience research and the development of novel therapeutics. The methodologies outlined here offer a starting point for the detailed characterization of this compound and similar compounds in a research setting.

References

- 1. Perphenazine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Thiopropazate Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopropazate dihydrochloride, a phenothiazine derivative, has historically been used as a typical antipsychotic. Understanding its pharmacokinetic profile is crucial for optimizing its therapeutic use and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the available knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It is important to note that while general principles of phenothiazine pharmacokinetics are well-established, specific quantitative data for this compound is limited in publicly available literature. This guide synthesizes the existing information and provides conceptual frameworks for its experimental investigation.

Pharmacokinetic Profile

A comprehensive summary of the pharmacokinetic parameters for this compound is challenging due to the scarcity of specific studies. Thiopropazate is recognized as a prodrug, meaning it is converted into its active metabolite, perphenazine, in the body.[1] Therefore, the overall pharmacological effect is largely attributable to perphenazine.

Table 1: Quantitative Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax (Maximum Plasma Concentration) | Data not available | - | - | - |

| Tmax (Time to Cmax) | Data not available | - | - | - |

| Bioavailability (%) | Data not available | - | - | - |

| Volume of Distribution (Vd) | Data not available | - | - | - |

| Elimination Half-life (t½) | Data not available | - | - | - |

| Clearance (CL) | Data not available | - | - | - |

Metabolism

The metabolism of this compound primarily occurs in the liver and involves its conversion to the active metabolite, perphenazine. The metabolism of phenothiazines, in general, is mediated by hepatic microsomal enzymes through oxidative processes.[2] These processes include hydroxylation, demethylation, and sulfoxide formation, followed by conjugation with glucuronic acid.[2]

The metabolism of the active metabolite, perphenazine, is better characterized. It is metabolized by several cytochrome P450 (CYP) enzymes.

Table 2: Cytochrome P450 Enzymes Involved in the Metabolism of Perphenazine (Active Metabolite of Thiopropazate)

| CYP Isoform | Role in Metabolism | Reference |

| CYP1A2 | N-dealkylation | [2] |

| CYP3A4 | N-dealkylation | [2] |

| CYP2C19 | N-dealkylation | [2] |

| CYP2D6 | N-dealkylation (potent inhibition) | [2] |

Experimental Protocols

Due to the lack of specific published protocols for this compound, a conceptual experimental protocol for the quantification of Thiopropazate and its active metabolite, perphenazine, in plasma is provided below. This protocol is based on established methods for other phenothiazines and leverages modern analytical techniques.

Protocol: Quantification of Thiopropazate and Perphenazine in Human Plasma using LC-MS/MS

1. Sample Preparation:

-

Objective: To extract Thiopropazate and perphenazine from plasma and remove interfering substances.

-

Method: Solid-phase extraction (SPE) is a common and effective method.

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

-

Load 1 mL of human plasma (pre-treated with an internal standard) onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering compounds.

-

Elute the analytes of interest with a stronger organic solvent, often containing a small amount of acid or base to facilitate elution.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Objective: To separate and quantify Thiopropazate and perphenazine.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for phenothiazines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Thiopropazate, perphenazine, and the internal standard need to be determined and optimized.

-

3. Method Validation:

-

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Signaling Pathway

Thiopropazate, as a typical antipsychotic, exerts its therapeutic effect primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of psychosis.

Caption: Dopaminergic signaling pathway and the antagonistic action of Thiopropazate.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound.

Caption: A conceptual workflow for a pharmacokinetic study of Thiopropazate.

Conclusion

This technical guide consolidates the available information on the pharmacokinetics of this compound. While specific quantitative data remains elusive in the current literature, the understanding of its nature as a prodrug to perphenazine provides significant insights into its metabolism and mechanism of action. The provided conceptual experimental protocol and visualizations offer a framework for future research in this area. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound to ensure its safe and effective use in clinical practice.

References

Thiopropazate Dihydrochloride as a Prodrug of Perphenazine: A Technical Guide

Abstract

Thiopropazate dihydrochloride is a phenothiazine-class antipsychotic agent that functions as a prodrug for its active metabolite, perphenazine.[1][2] This guide provides a detailed examination of the biotransformation of thiopropazate to perphenazine, the pharmacokinetic profiles, and the underlying mechanism of action of perphenazine. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: The Prodrug Concept

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug.[3] This approach can be employed to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), enhance stability, or reduce side effects. This compound is a classic example of this strategy, serving as a precursor to the potent antipsychotic, perphenazine.[1][2] The therapeutic effects of thiopropazate are directly attributable to its in vivo conversion to perphenazine.

Chemical Structures and Biotransformation

Thiopropazate is structurally similar to perphenazine, with the key difference being an acetate group esterified to the terminal hydroxyl group of the piperazine side chain. This ester linkage is the target of metabolic action.

Biotransformation Pathway:

The conversion of thiopropazate to perphenazine occurs via hydrolysis, a reaction catalyzed by esterase enzymes in the body. This process cleaves the acetate group, releasing the active perphenazine molecule.

Pharmacology of Perphenazine

The antipsychotic and antiemetic effects of thiopropazate are mediated by its active metabolite, perphenazine.[4][5]

Mechanism of Action

Perphenazine is a potent antagonist of the dopamine D2 receptor.[5][6][7] In psychotic disorders such as schizophrenia, hyperactivity of dopaminergic pathways, particularly the mesolimbic pathway, is a key pathophysiological feature.[8] By blocking D2 receptors, perphenazine reduces dopaminergic neurotransmission, thereby alleviating symptoms like hallucinations and delusions.[5][7]

Perphenazine also exhibits antagonist activity at other neurotransmitter receptors, which contributes to its therapeutic effects and side effect profile:[4][5]

-

Serotonin 5-HT2A Receptors: Blockade contributes to its antipsychotic efficacy.

-

Alpha-1 Adrenergic Receptors: Antagonism can lead to sedation and orthostatic hypotension.[5]

-

Histamine H1 Receptors: Blockade is associated with sedative and antiemetic effects.[4][5]

-

Cholinergic M1 Receptors: Antagonism can cause anticholinergic side effects like dry mouth and blurred vision.[4]

Dopamine D2 Receptor Signaling Pathway

Perphenazine's primary action is the inhibition of the D2 receptor, which is a G protein-coupled receptor (GPCR) linked to an inhibitory G protein (Gi). Activation of the D2 receptor normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By blocking this receptor, perphenazine prevents this inhibition, thereby modulating downstream signaling cascades.

Pharmacokinetics

While specific pharmacokinetic data for thiopropazate is limited, the focus is on the properties of its active metabolite, perphenazine. Perphenazine is well-absorbed orally but undergoes significant first-pass metabolism in the liver.[5][9]

Quantitative Pharmacokinetic Data for Perphenazine

The following table summarizes key pharmacokinetic parameters for orally administered perphenazine.

| Parameter | Value | Reference |

| Bioavailability | ~40% | [9][10] |

| Time to Peak (Tmax) | 1-3 hours | [4] |

| Elimination Half-life (t½) | 9-12 hours (up to 20 hours) | [4][10] |

| Metabolism | Hepatic (sulfoxidation, hydroxylation, dealkylation, glucuronidation) | [6][11] |

| Protein Binding | >90% | N/A |

Note: Data for protein binding is generally high for phenothiazines but a specific value for perphenazine was not found in the provided search results.

Experimental Protocols

Protocol for In Vivo Prodrug Conversion and Pharmacokinetic Analysis

This protocol outlines a general procedure for evaluating the conversion of thiopropazate to perphenazine in a preclinical animal model, such as rats.

Objective: To determine the plasma concentration-time profiles of thiopropazate and perphenazine following oral administration of thiopropazate.

Methodology:

-

Animal Model: Male Wistar rats (n=6 per time point).

-

Dosing: Administer a single oral dose of this compound suspension.

-

Sample Collection:

-

Collect blood samples (~0.25 mL) via tail vein or jugular vein cannula at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo conversion.

-

Centrifuge samples immediately at 4°C to separate plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

-

Vortex mix for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

Bioanalysis (HPLC):

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (LC-MS/MS) detection.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a pH modifier (e.g., formic acid).

-

Quantification: Generate calibration curves for both thiopropazate and perphenazine using standards of known concentrations. Calculate the concentrations in the study samples by interpolating from the calibration curve.

-

-

Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key parameters (Cmax, Tmax, AUC, t½) for both the prodrug and the active metabolite.

Conclusion

This compound serves as a prodrug that is efficiently converted in vivo to the active antipsychotic agent, perphenazine. The therapeutic activity of thiopropazate is entirely dependent on this biotransformation. Perphenazine exerts its effects primarily through the potent antagonism of dopamine D2 receptors, with additional activity at serotonergic, adrenergic, and histaminergic receptors. Understanding the prodrug-to-drug conversion and the pharmacokinetic profile of the resulting active metabolite is crucial for the rational development and clinical application of such therapeutic agents.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Thiopropazate - Wikipedia [en.wikipedia.org]

- 3. cmaj.ca [cmaj.ca]

- 4. selleckchem.com [selleckchem.com]

- 5. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perphenazine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

In Vitro Stability and Degradation of Thiopropazate Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation profile of Thiopropazate dihydrochloride. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document presents a framework based on established principles of forced degradation studies for phenothiazine-class compounds. The experimental protocols and data tables herein are illustrative examples designed to guide researchers in setting up and interpreting stability studies for this compound.

Introduction to this compound

This compound is a typical phenothiazine antipsychotic agent.[1] Like other drugs in its class, it is known to be sensitive to environmental factors such as light and heat, which can impact its potency and safety.[1] Understanding the stability of this compound under various stress conditions is crucial for the development of stable pharmaceutical formulations, establishment of appropriate storage conditions, and identification of potential degradation products.

Forced degradation studies, or stress testing, are essential to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈ClN₃O₂S · 2HCl | [1] |

| Molecular Weight | 518.9 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Decomposition | 223-229 °C | [1] |

| Stability | Sensitive to light; unstable in heat | [1] |

Illustrative Quantitative Data from Forced Degradation Studies

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These tables are intended to serve as a template for presenting stability data. The degradation percentages are illustrative and would need to be determined experimentally.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | TPZ-Deg-H1, TPZ-Deg-H2 |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 25% | TPZ-Deg-B1, TPZ-Deg-B2 |

| Oxidative | 6% H₂O₂, RT, 24h | 30% | TPZ-Sulfoxide, N-oxide |

| Photolytic | ICH Q1B, Solid State | 10% | TPZ-Photo-1 |

| Thermal | 80°C, 48h, Solid State | 8% | TPZ-Therm-1 |

Table 2: pH-Dependent Hydrolytic Degradation (Illustrative)

| pH | Temperature (°C) | Time (h) | % Degradation (Illustrative) |

| 1.2 | 60 | 24 | 12% |

| 4.5 | 60 | 24 | 5% |

| 7.0 | 60 | 24 | 8% |

| 9.0 | 60 | 24 | 20% |

| 12.0 | 60 | 24 | 28% |

Detailed Experimental Protocols (Exemplary)

The following are detailed, exemplary protocols for conducting forced degradation studies on this compound, based on general procedures for phenothiazine-type molecules.

General Procedure for Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

Hydrolytic Degradation

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at 60°C for 24 hours. After the incubation period, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at 60°C for 24 hours. After the incubation period, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 6% (v/v) hydrogen peroxide. Store the solution at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

Photolytic Degradation

-

Solid State: Expose a thin layer of this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Solution State: Prepare a 100 µg/mL solution of the drug in a suitable solvent and expose it to the same light conditions as the solid-state sample. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Thermal Degradation

Place a sample of solid this compound in a thermostatically controlled oven at 80°C for 48 hours. After exposure, allow the sample to cool to room temperature and prepare a 100 µg/mL solution for analysis.

Analytical Method (Exemplary)

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[4][5]

-

Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

Visualizations

Signaling Pathway

Thiopropazate, as a typical antipsychotic, exerts its therapeutic effect primarily through the antagonism of the dopamine D2 receptor. The following diagram illustrates the simplified signaling pathway associated with D2 receptor activation and its inhibition by antipsychotics.

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for conducting and analyzing forced degradation studies.

References

- 1. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]

- 4. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]

- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes and Protocols: Using Thiopropazate Dihydrochloride in Rodent Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopropazate dihydrochloride is a typical antipsychotic of the phenothiazine class. It functions as a prodrug, being metabolized into its active form, perphenazine. Like other first-generation antipsychotics, its primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This action is believed to underlie its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. Rodent models that mimic aspects of schizophrenia are crucial for the preclinical evaluation of antipsychotic compounds like thiopropazate. These models can be broadly categorized into pharmacologically-induced, neurodevelopmental, and genetic models. This document provides detailed application notes and protocols for utilizing this compound in common rodent models of schizophrenia.

Mechanism of Action: Dopamine Receptor Antagonism

Thiopropazate, through its active metabolite perphenazine, exerts its antipsychotic effects primarily by blocking postsynaptic dopamine D2 receptors. In hyperdopaminergic states, which are thought to contribute to the positive symptoms of schizophrenia, this antagonism reduces dopaminergic neurotransmission, thereby alleviating these symptoms. Perphenazine also has an affinity for D1 receptors, as well as other neurotransmitter receptors, including serotonergic, adrenergic, and cholinergic receptors, which may contribute to its overall therapeutic profile and side effects.

Application Notes and Protocols for Cell-Based Assay Design: Thiopropazate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopropazate dihydrochloride is a typical antipsychotic drug belonging to the phenothiazine class. Its therapeutic effects are primarily attributed to its antagonism of dopamine receptors, particularly the D2 subtype. Understanding the cellular effects of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed protocols for a suite of cell-based assays designed to characterize the pharmacological and cytotoxic effects of this compound. The assays described herein will enable researchers to assess its impact on dopamine receptor signaling, cell viability, and apoptosis.

Dopamine Receptor Signaling: cAMP Functional Assay

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. As an antagonist, this compound is expected to block the dopamine-induced decrease in intracellular cAMP levels.

Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow

Application Notes and Protocols for Thiopropazate Dihydrochloride-Induced Depolarization Block in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopropazate dihydrochloride, a phenothiazine derivative, is a potent dopamine D2 receptor antagonist.[1] Its primary mechanism of action involves blocking these receptors, which is a common characteristic of antipsychotic medications.[2][3] A significant consequence of sustained D2 receptor blockade in dopamine neurons is the induction of a state known as depolarization block.[4][5][6] This phenomenon is characterized by the inactivation of neuronal firing despite a persistently depolarized membrane potential. The induction of depolarization block is believed to be a key element in the therapeutic efficacy of antipsychotic drugs in treating conditions like schizophrenia.[4][6]

These application notes provide a detailed overview and experimental protocols for utilizing this compound to induce and study depolarization block in neuronal preparations. The information is intended to guide researchers in designing and executing experiments to investigate the neurophysiological effects of this compound.

Mechanism of Action

This compound, as a dopamine D2 receptor antagonist, interferes with the normal signaling of dopamine in the brain.[2][3] In dopaminergic neurons, D2 autoreceptors on the presynaptic terminal typically inhibit dopamine release and neuronal firing. When these autoreceptors are blocked by an antagonist like thiopropazate, the initial effect is an increase in the firing rate of the dopamine neuron due to the loss of this autoinhibitory feedback.[5]

However, chronic or high-concentration exposure to the D2 antagonist leads to a compensatory state where the neuron enters a depolarization block.[4][5][6] This is a state of neuronal inactivation where, despite being in a depolarized state, the voltage-gated sodium channels that are essential for action potential generation become inactivated, thus ceasing the neuron's ability to fire.[4] This effect is particularly relevant in the context of hyperdopaminergic states, where the system is already in a hyper-responsive state, and the addition of a D2 antagonist can more rapidly induce depolarization block.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of D2 receptor antagonists for inducing depolarization block. While specific data for this compound in vitro is limited, the data for haloperidol, a well-studied D2 antagonist, provides a strong reference point.

Table 1: Effective Concentrations of D2 Antagonists for In Vitro Studies

| Compound | Cell Type | Concentration Range | Effect | Reference |

| Haloperidol | Midbrain Dopamine Neurons | 1-100 µM | Inhibition of Na+ currents, induction of depolarization block | [3] |

| Thiopropazate | - | - | D2 receptor antagonist | [1] |

Table 2: Electrophysiological Parameters Affected by D2 Antagonist-Induced Depolarization Block

| Parameter | Expected Change | Notes |

| Firing Rate | Initial increase followed by cessation | The initial increase is due to autoreceptor blockade. |

| Membrane Potential | Sustained depolarization | The neuron is unable to repolarize effectively. |

| Action Potential Amplitude | Progressive decrease followed by abolition | Reflects the inactivation of voltage-gated sodium channels. |

| Input Resistance | May increase | Can be measured by injecting small hyperpolarizing current steps. |

Experimental Protocols

Protocol 1: Induction of Depolarization Block in Cultured Dopaminergic Neurons

This protocol describes how to induce depolarization block in a primary culture of dopaminergic neurons using this compound and to observe the effects using whole-cell patch-clamp electrophysiology.

Materials:

-

Primary dopaminergic neuron culture (e.g., from embryonic rodent ventral midbrain)

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

This compound stock solution (10 mM in sterile water or DMSO)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4 (pH 7.4, bubbled with 95% O2/5% CO2)

-

Intracellular solution for patch-clamp containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with KOH)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Prepare a working solution of this compound in aCSF at the desired final concentration (e.g., starting with a range of 1-50 µM).

-

Transfer a coverslip with cultured dopaminergic neurons to the recording chamber on the microscope stage.

-

Continuously perfuse the neurons with aCSF at a rate of 1-2 mL/min.

-

Establish a whole-cell patch-clamp recording from a visually identified dopaminergic neuron.

-

Record baseline spontaneous firing activity in current-clamp mode for at least 5 minutes.

-

Switch the perfusion to the aCSF containing this compound.

-

Continuously record the neuronal activity. Observe the initial increase in firing rate followed by a gradual decrease in action potential amplitude and eventual cessation of firing, indicative of depolarization block.

-

Monitor the resting membrane potential to confirm a sustained depolarization.

-

To confirm that the cessation of firing is due to depolarization block and not cell death, attempt to evoke action potentials by injecting brief hyperpolarizing and then depolarizing current steps. A neuron in depolarization block may fire an action potential upon recovery from hyperpolarization.

-

Wash out the this compound by perfusing with drug-free aCSF and observe for recovery of normal firing activity.

Protocol 2: Brain Slice Electrophysiology to Study Depolarization Block

This protocol details the procedure for studying this compound-induced depolarization block in dopaminergic neurons within acute brain slices.

Materials:

-

Rodent (e.g., rat or mouse)

-

Vibratome or tissue slicer

-

Ice-cold cutting solution (aCSF with sucrose substituted for NaCl)

-

aCSF

-

This compound

-

Patch-clamp electrophysiology setup as described in Protocol 1

Procedure:

-

Anesthetize and decapitate the animal according to approved institutional protocols.

-

Rapidly remove the brain and place it in ice-cold cutting solution.

-

Prepare coronal or sagittal slices (250-300 µm thick) containing the substantia nigra or ventral tegmental area using a vibratome.

-

Transfer the slices to a holding chamber with aCSF and allow them to recover for at least 1 hour at room temperature.

-

Transfer a single slice to the recording chamber and continuously perfuse with aCSF.

-

Visually identify dopaminergic neurons (typically larger neurons in the substantia nigra pars compacta or ventral tegmental area).

-

Perform whole-cell patch-clamp recordings as described in Protocol 1.

-

After establishing a stable baseline recording, apply this compound via the perfusion system.

-

Record the changes in firing pattern, action potential characteristics, and membrane potential to characterize the induction of depolarization block.

-

Perform current injection steps to further probe the state of the neuron as described in Protocol 1.

Visualizations

Caption: Signaling pathway of thiopropazate-induced depolarization block.

Caption: Workflow for studying depolarization block.

References

- 1. abmole.com [abmole.com]

- 2. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Antipsychotic Drugs Rapidly Induce Dopamine Neuron Depolarization Block in a Developmental Rat Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine-cell depolarization block as a model for the therapeutic actions of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antipsychotic Drugs Rapidly Induce Dopamine Neuron Depolarization Block in a Developmental Rat Model of Schizophrenia | Journal of Neuroscience [jneurosci.org]

Application Notes and Protocols for the LC-MS Analysis of Thiopropazate Dihydrochloride and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopropazate dihydrochloride, a phenothiazine-class antipsychotic agent, undergoes extensive metabolism in the body, primarily converting to its active metabolite, perphenazine. The analysis of Thiopropazate and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) based analysis of Thiopropazate and its key metabolite, perphenazine.

Metabolic Pathway of Thiopropazate

Thiopropazate acts as a prodrug, being metabolized to the active compound perphenazine. The metabolism of phenothiazines, including perphenazine, is complex and involves several enzymatic reactions in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. The main metabolic pathways include:

-

Hydroxylation: The addition of a hydroxyl group to the aromatic ring.

-

Sulfoxidation: The oxidation of the sulfur atom in the phenothiazine ring.

-

Dealkylation: The removal of alkyl groups from the side chain.

-

Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.

The primary metabolic conversion is the hydrolysis of the ester side chain of Thiopropazate to form perphenazine. Perphenazine is then further metabolized, with perphenazine sulfoxide being a major metabolite.

Metabolic pathway of Thiopropazate.

Experimental Protocols

A robust and sensitive LC-MS/MS method is essential for the accurate quantification of Thiopropazate and its metabolites in biological samples such as plasma or serum.

Sample Preparation

A simple protein precipitation method is effective for the extraction of Thiopropazate and its metabolites from plasma samples.

-

To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of perphenazine).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-